Aqueous Solubility Advantage vs. Aromatic Bioisosteres
Replacement of an aromatic para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) group in matched molecular pairs consistently increases aqueous solubility by at least 50‑fold, as demonstrated in a series of drug‑candidate scaffolds [1]. In the same study, alternative saturated bioisosteres such as bicyclo[2.2.2]octane‑1,4‑diyl delivered higher lipophilicity and did not reproduce the solubility gain, confirming that the benefit is specific to the BCP architecture.
| Evidence Dimension | Aqueous solubility (fold change vs. para‑phenyl analog) |
|---|---|
| Target Compound Data | ≥ 50‑fold increase for BCP‑1,3‑diyl replacement |
| Comparator Or Baseline | para‑Phenyl analog = 1× baseline; bicyclo[2.2.2]octane‑1,4‑diyl replacement = no significant solubility gain |
| Quantified Difference | ≥ 50‑fold relative to para‑phenyl baseline; no gain for bicyclo[2.2.2]octane |
| Conditions | Matched molecular pair analysis across multiple drug‑candidate architectures; thermodynamic solubility assay in aqueous buffer (pH 7.4) |
Why This Matters
For procurement decisions in lead optimization, a 50‑fold solubility margin can rescue a series from developability failure, avoiding time‑consuming formulation work.
- [1] Auberson, Y. P.; Brocklehurst, C.; Furegati, M.; et al. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para‑Phenyl Bioisosteres. ChemMedChem 2017, 12 (8), 590–598. View Source
